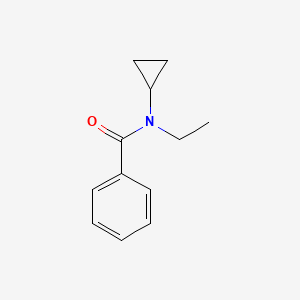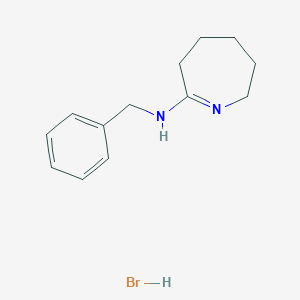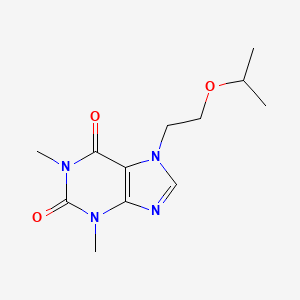
N-cyclopropyl-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-ethylbenzamide is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound features a cyclopropyl group and an ethyl group attached to the nitrogen atom, with a benzamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-cyclopropyl-N-ethylbenzamide can be synthesized through the reaction of cyclopropylamine and ethylamine with benzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Benzoyl chloride+Cyclopropylamine+Ethylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Ultrasonic irradiation and green chemistry approaches, such as using eco-friendly solvents, are also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclopropyl-N-ethylbenzamide undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and amines.
Oxidation: It can be oxidized to form N-cyclopropyl-N-ethylbenzoic acid.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Benzoic acid, cyclopropylamine, and ethylamine.
Oxidation: N-cyclopropyl-N-ethylbenzoic acid.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-cyclopropyl-N-ethylbenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of polymers, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N-ethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
N-ethylbenzamide: Lacks the cyclopropyl group, making it less sterically hindered.
N-cyclopropylbenzamide: Lacks the ethyl group, affecting its reactivity and solubility.
N,N-dimethylbenzamide: Contains two methyl groups instead of cyclopropyl and ethyl groups, altering its chemical properties.
Uniqueness: N-cyclopropyl-N-ethylbenzamide is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct steric and electronic properties
Propriétés
IUPAC Name |
N-cyclopropyl-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-13(11-8-9-11)12(14)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNSFILCJMAWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7502261.png)

![2-Methyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7502280.png)


![Cyclobutyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7502296.png)
![Cyclopropyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7502312.png)
![7-(4-ethoxyphenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7502320.png)

![N-[1-(1-methylpyrazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7502323.png)

